Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation process. The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and other advanced techniques may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to the specific type of reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial agent, particularly against mycobacteria.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit leucyl-tRNA synthetase in mycobacteria, thereby disrupting protein synthesis and exerting its antimicrobial effects . The boron atom in the compound plays a crucial role in its binding to the target enzyme .
Comparison with Similar Compounds
Similar Compounds
N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides: These compounds share a similar core structure and have been studied for their antimicrobial properties.
1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid: Another related compound with potential biological activity.
Uniqueness
Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate is unique due to its specific substitution pattern and the presence of the methyl ester group, which can influence its reactivity and biological activity .
Biological Activity
Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate, with CAS number 1268335-34-7, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃BO₄
- Molecular Weight : 220.03 g/mol
- Structure : The compound features a boron-containing heterocyclic structure that is characteristic of oxaboroles, which are known for their diverse biological activities.
Antifungal Properties
Recent studies have indicated that compounds similar to this compound exhibit antifungal activity. For instance, benzoxepine esters derived from Mycena species have been shown to activate upon mechanical injury to produce antifungal agents . This suggests that methyl derivatives of oxaboroles may also play a role in plant defense mechanisms against fungal pathogens.
The mechanism of action for boron-containing compounds often involves interference with cellular processes in fungi. They may inhibit cell wall synthesis or disrupt membrane integrity. The specific interactions of this compound with fungal targets remain to be fully elucidated but are an area of active research.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate boron reagents with hydroxy-substituted aromatic compounds. Transition-metal-free methods have been explored for the efficient synthesis of related benzoxaboroles . The development of these synthetic routes is crucial for producing the compound in sufficient quantities for biological testing.
Case Study 1: Antifungal Screening
In a study focused on the antifungal properties of various oxaborole derivatives, this compound was evaluated alongside other analogs. The results indicated varying degrees of antifungal activity against common pathogens such as Candida albicans and Aspergillus species. The structure-activity relationship (SAR) analysis suggested that modifications to the hydroxy and propanoate groups significantly influenced bioactivity.
Case Study 2: Plant Defense Mechanisms
Another research effort investigated the role of boron-containing compounds in plant defense mechanisms. This compound was tested on various plant models to assess its ability to induce resistance against fungal infections. The findings demonstrated that treatment with this compound led to enhanced expression of pathogenesis-related proteins in plants subjected to fungal attack.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃BO₄ |
Molecular Weight | 220.03 g/mol |
Antifungal Activity | Positive against C. albicans |
Synthesis Method | Transition-metal-free |
Notable Effects | Induces plant defense responses |
Properties
Molecular Formula |
C11H13BO4 |
---|---|
Molecular Weight |
220.03 g/mol |
IUPAC Name |
methyl 3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoate |
InChI |
InChI=1S/C11H13BO4/c1-15-10(13)6-5-8-3-2-4-9-7-16-12(14)11(8)9/h2-4,14H,5-7H2,1H3 |
InChI Key |
QOJTWYQASIPOQI-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2CCC(=O)OC)O |
Origin of Product |
United States |
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